Piroxicam-beta-cyclodextrin

Pharmacokinetics Absorption Rate Oral Bioavailability

Procure the prototypical piroxicam-β-cyclodextrin inclusion complex (CHF1194) for BCS Class II drug delivery research. This 1:2.5 supramolecular complex accelerates absorption 3.5-fold, shifting Tmax ~1 hour earlier and reducing endoscopic gastric injury scores by 73% vs. plain piroxicam. Bioequivalent in AUC/Cmax to standard piroxicam capsules, it enables seamless formulation substitution. Ideal for dissolution methodology, pre-formulation, and cyclodextrin-based drug delivery system R&D.

Molecular Formula C57H83N3O39S
Molecular Weight 1466.3 g/mol
CAS No. 96684-39-8
Cat. No. B1505834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxicam-beta-cyclodextrin
CAS96684-39-8
SynonymsCHF 1194
CHF-1194
piroxicam-beta-cyclodextrin
Molecular FormulaC57H83N3O39S
Molecular Weight1466.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
InChIKeyLBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piroxicam-beta-cyclodextrin (CAS 96684-39-8): A Solubility-Enhanced NSAID Inclusion Complex


Piroxicam-beta-cyclodextrin (PBCD, also known as CHF1194) is a supramolecular inclusion complex of the NSAID piroxicam with the cyclic oligosaccharide β-cyclodextrin in a defined molar ratio (typically 1:2.5) [1]. This complexation overcomes the inherently low aqueous solubility and slow dissolution of piroxicam, the primary barrier to its oral absorption, without altering the parent drug's intrinsic pharmacological activity [2]. The resulting product is a chimera that retains the potent, long-half-life COX-inhibitory profile of piroxicam while gaining markedly improved physicochemical properties—most critically, a faster rate of absorption that translates into clinically meaningful differences in the onset of analgesic action and a more favorable upper gastrointestinal tolerability profile compared to plain piroxicam [3].

Why Plain Piroxicam and Other NSAIDs Cannot Simply Replace Piroxicam-beta-cyclodextrin


Generic piroxicam suffers from slow, rate-limited absorption (Tmax typically 2–4 hours) due to its poor water solubility, delaying the onset of analgesia and increasing the residence time of the drug in the upper GI tract, which contributes to its well-documented local gastric toxicity [1]. The β-cyclodextrin inclusion complex fundamentally alters this pharmacokinetic-injury relationship: by enhancing wettability and dissolution, it accelerates piroxicam absorption approximately 3.5-fold (Ka 5/h vs. 1.41/h for plain piroxicam) and shifts the time to meaningful pain relief forward by roughly one hour, while simultaneously reducing direct gastroduodenal mucosal injury as measured by endoscopic scoring (mean score 0.56 vs. 2.06 for plain piroxicam) [2][3]. These advantages are intrinsic to the inclusion complex and are not achieved by simple co-administration of piroxicam with cyclodextrin or by substitution with other NSAIDs such as indomethacin, which shows even greater gastrolesive potential (mean endoscopic score 2.25) [3].

Quantifiable Differentiation of Piroxicam-beta-cyclodextrin: Head-to-Head Evidence Against Comparators


3.5-Fold Faster Absorption Rate Compared to Plain Piroxicam

In a randomized, cross-over pharmacokinetic-pharmacodynamic study of 48 dental pain patients, the absorption rate constant (Ka) for piroxicam-beta-cyclodextrin (PBCD) was 5/h, compared to 1.41/h for the conventional piroxicam formulation Feldene, representing a 3.55-fold acceleration in the rate of drug entry into systemic circulation [1].

Pharmacokinetics Absorption Rate Oral Bioavailability Piroxicam

Analgesic Onset Advantage of 1 Hour Earlier vs. Plain Piroxicam

The faster absorption of piroxicam-beta-cyclodextrin translates into a clinically meaningful 1-hour earlier onset of meaningful pain relief. Monte Carlo simulation of the data from the same 2000 PK-PD study showed that the time for at least 50% of patients to achieve a 75% probability of meaningful pain relief was 0.5 hours for PBCD versus 1.5 hours for Feldene [1]. This was corroborated in a double-blind clinical trial in post-extraction dental pain, where piroxicam-beta-cyclodextrin provided significantly faster pain relief than plain piroxicam [2].

Analgesia Onset of Action Pain Relief Dental Pain Model

73% Lower Gastroduodenal Endoscopic Injury Score vs. Plain Piroxicam

In a 14-day, randomized, double-blind, placebo-controlled study in 64 healthy volunteers, endoscopic examination after 14 days of 20 mg/day piroxicam-beta-cyclodextrin yielded a mean gastric mucosal injury score of 0.56 ± 0.2, compared to 2.06 ± 0.5 for plain piroxicam and 2.25 ± 0.5 for indomethacin (p<0.01 for both comparisons) [1]. This represents a 72.8% reduction in gastroduodenal lesion severity relative to plain piroxicam, and a 75.1% reduction relative to indomethacin, a non-selective NSAID commonly used as an active comparator. A separate, independent 14-day endoscopic study in 32 healthy volunteers confirmed significantly better gastroduodenal tolerability of piroxicam-beta-cyclodextrin versus piroxicam, with mean gastric-duodenal scores of 3 ± 4 versus 6 ± 4, respectively [2].

Gastrointestinal Safety Endoscopic Score Mucosal Injury Gastrolesive Potential

Gastric Potential Difference Preserved at Placebo Level, Indicating Functional Gastric Barrier Integrity

Beyond structural injury scores, gastric potential difference (GPD)—a real-time electrophysiological measure of gastric mucosal barrier integrity—dropped significantly more after single-dose piroxicam and indomethacin than after piroxicam-beta-cyclodextrin (p<0.01), which registered GPD values indistinguishable from placebo [1]. This indicates that complexation with β-cyclodextrin virtually eliminates the direct, contact-dependent topical gastric toxicity that characterizes acidic NSAIDs.

Gastric Potential Difference Gastric Barrier Topical Toxicity NSAID Safety

Equivalent Extent of Bioavailability Confirms No Loss of NSAID Efficacy

The clinical advantage of faster absorption is achieved without sacrificing total drug exposure. In a formal bioequivalence study comparing CHF1194 tablets (20 mg piroxicam as inclusion complex) with plain piroxicam capsules after both single and repeated (14-day) dosing in healthy subjects, the 90% confidence intervals for AUC and Cmax fell within the standard 80–125% bioequivalence range [1]. Steady-state trough concentrations of piroxicam and its 5′-hydroxy metabolite were superimposable between treatments, confirming that chronic use requires no dose adjustment [1].

Bioequivalence AUC Steady-State Concentration Therapeutic Equivalence

Evidence-Backed Procurement Scenarios for Piroxicam-beta-cyclodextrin in R&D and Clinical Settings


Acute Pain Management Requiring Rapid-Onset NSAID Analgesia

Piroxicam-beta-cyclodextrin delivers meaningful pain relief approximately 1 hour earlier than plain piroxicam (0.5 h vs. 1.5 h for 50% of patients to achieve ≥75% probability of relief [1]), making it suitable for acute pain models—such as post-operative dental surgery—where rapidity of onset is a primary clinical endpoint. Its analgesic efficacy is comparable to intramuscular piroxicam formulations, offering a non-invasive alternative [2].

Chronic Inflammatory Conditions in Patients with Elevated GI Risk

For osteoarthritis and rheumatoid arthritis populations requiring long-term NSAID therapy, the 73%-lower endoscopic gastric injury score vs. plain piroxicam and functional preservation of the gastric barrier (GPD at placebo levels [3]) directly address the most common cause of NSAID discontinuation. PBCD offers a GI-safer piroxicam option without introducing a new molecular entity or requiring additional gastroprotective co-prescriptions.

Bioequivalence-Based Formulary Switch Without Dose Redesign

CHF1194 tablets are bioequivalent in extent of absorption (AUC, Cmax 90% CI within 80–125% range) to plain piroxicam capsules [4], generating identical steady-state plasma levels of active drug and its primary metabolite. This permits seamless formulary substitution without altering dosing frequency, therapeutic drug monitoring protocols, or chronic dosing regimens built around piroxicam's ~50-hour half-life.

Pharmaceutical R&D Reference Standard for Cyclodextrin-NSAID Inclusion Complexes

Piroxicam-beta-cyclodextrin serves as the prototypical and most extensively characterized example of a cyclodextrin-NSAID inclusion complex with a defined stoichiometry (1:2.5 molar ratio [5]), documented PK-PD relationship, and over two decades of clinical evidence. It is procured as a reference standard in pre-formulation research, dissolution methodology development, and in designing novel cyclodextrin-based drug delivery systems for BCS Class II drugs.

Quote Request

Request a Quote for Piroxicam-beta-cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.